molecular formula C19H13N3O3 B6579699 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 851095-17-5

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6579699
CAS No.: 851095-17-5
M. Wt: 331.3 g/mol
InChI Key: GRHDCIULQKNFTE-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is a heterocyclic compound that features a furan ring, an oxadiazole ring, and a biphenyl moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain oxidoreductases, thereby modulating the redox state within cells. Additionally, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways. Additionally, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to a loss of activity. Long-term studies have shown that N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as reducing oxidative stress and modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination. This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox state .

Transport and Distribution

Within cells and tissues, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the furan and biphenyl groups. One common method involves the cyclization of furan-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The biphenyl moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide is unique due to the presence of the biphenyl moiety, which can enhance its biological activity and provide additional sites for functionalization. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-17(20-19-22-21-18(25-19)16-7-4-12-24-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHDCIULQKNFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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